molecular formula C17H19ClN2O3S B11018110 N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine

N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine

Cat. No.: B11018110
M. Wt: 366.9 g/mol
InChI Key: GECVPZMADHTLQS-AWEZNQCLSA-N
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Description

(2S)-2-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is then introduced via electrophilic substitution reactions. The final step involves the coupling of the thiazole derivative with a suitable amino acid derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets. The thiazole ring and chlorophenyl group are believed to play a crucial role in its binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-2-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID apart is its unique combination of a thiazole ring and a chlorophenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic development.

Properties

Molecular Formula

C17H19ClN2O3S

Molecular Weight

366.9 g/mol

IUPAC Name

(2S)-2-[[2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C17H19ClN2O3S/c1-10(2)7-14(17(22)23)20-15(21)8-11-9-24-16(19-11)12-5-3-4-6-13(12)18/h3-6,9-10,14H,7-8H2,1-2H3,(H,20,21)(H,22,23)/t14-/m0/s1

InChI Key

GECVPZMADHTLQS-AWEZNQCLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=CC=C2Cl

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=CC=C2Cl

Origin of Product

United States

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